2-Piperidin-4-YL-1H-benzoimidazole hydrochloride
Description
2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is a heterocyclic organic compound featuring a benzimidazole core fused with a piperidine moiety. The piperidine ring is substituted at the 4-position, and the compound exists as a hydrochloride salt to enhance solubility and stability. It is primarily utilized in pharmaceutical research and chemical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules targeting neurological or oncological pathways .
Key identifiers include CAS numbers 824403-74-9 (as listed by LEAP CHEM CO., LTD.) and 38385-95-4 (from Combi-Blocks), which may correspond to different salt forms or synthesis batches . The compound is commercially available with a purity of ≥97%, reflecting its relevance in high-precision applications such as drug discovery and structural biology .
Properties
IUPAC Name |
2-piperidin-4-yl-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPRHWFNRDEYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656388 | |
| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824403-74-9 | |
| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride typically involves the reaction of piperidine derivatives with benzimidazole precursors. One common method is the Debus-Radziszewski synthesis, which involves the condensation of an aldehyde, an amine, and a nitrile under acidic conditions . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
2-(Piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride reacts with electrophilic substrates such as chloropyridines. In one protocol:
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Mechanistic Insight : Sodium bicarbonate deprotonates the hydrochloride salt, releasing the free amine for nucleophilic substitution. DMF acts as a polar aprotic solvent to stabilize intermediates .
Alkylation Reactions
The piperidine nitrogen undergoes alkylation with alkyl halides or tosylates. Two distinct protocols illustrate this:
Reaction with 2-Chloroethyl Methyl Ether
| Reagent | Base | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Chloroethyl methyl ether | Sodium hydride (NaH) | DMF, 60°C, 6h | 1-(2-Methoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole | Not quantified |
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Key Steps :
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Deprotonation of the benzimidazole N–H by NaH.
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SN2 attack of the piperidine nitrogen on the chloroethyl ether.
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Reaction with Tosylate Derivatives
| Reagent | Base | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-(1-Methylethoxy)ethyl tosylate | NaHCO₃ | DMF, room temperature, 4h | 1-[2-(Isopropoxy)ethyl]-2-(piperidin-4-yl)-1H-benzimidazole | 1.5 g (as fumarate salt) |
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Notes :
Salt Formation
The compound readily forms salts with acids. For example:
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Hydrogen Fumarate Salt : Synthesized by treating the free base with fumaric acid in ethanol. This improves crystallinity and stability .
Comparative Reaction Efficiency
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Critical Factors :
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Base Strength : NaH achieves faster deprotonation but requires anhydrous conditions.
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Leaving Group : Tosylates outperform chlorides in reactivity.
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Stability Considerations
Scientific Research Applications
Antihistamine Activity
One of the primary applications of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride, commonly known as Bilastine, is as a second-generation antihistamine. It functions by blocking the H₁ receptors for histamine, effectively alleviating symptoms associated with allergic reactions such as allergic rhinitis and urticaria (hives) . Bilastine has been noted for its long-lasting effects, requiring only a single daily dose, which enhances patient compliance in clinical settings .
Anti-inflammatory Properties
Research indicates that derivatives of 2-Piperidin-4-YL-1H-benzoimidazole exhibit notable anti-inflammatory activity. For instance, a study identified a derivative that significantly inhibited nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages, showcasing its potential as an anti-inflammatory agent . The compound demonstrated an IC50 value of 0.86 μM for NO and 1.87 μM for TNF-α production, indicating strong efficacy compared to traditional anti-inflammatory drugs like ibuprofen .
Interaction with Biological Targets
The interaction profile of this compound is complex due to its structural features. The piperidine nitrogen and the benzimidazole moiety contribute to its biological activity by facilitating binding to various receptors involved in inflammatory pathways . Studies have suggested that this compound may influence mechanisms related to pain modulation and inflammatory responses.
Antiviral Potential
Emerging research has highlighted the antiviral potential of benzimidazole derivatives, including this compound. It has been suggested that compounds with similar structures could inhibit viral replication processes in diseases such as hepatitis C virus (HCV) infections . The ability of these compounds to modulate immune responses further supports their potential use in antiviral therapies.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of various substituents to enhance its biological activity . The development of analogs has been a focus area in research, aiming to optimize efficacy and reduce side effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets. For instance, it has been found to bind to DNA via intercalation, which can affect gene expression and cellular processes . Additionally, it acts as a sodium channel blocker, which can modulate neuronal activity and has potential therapeutic applications .
Comparison with Similar Compounds
Substituent Position Effects
Counterion Impact
Heterocyclic Core Modifications
- Benzimidazole vs. Pyrimidine : Replacement of the benzimidazole core with a pyrimidine ring (CAS 1179369-48-2) shifts applications from kinase inhibition to nucleoside analog synthesis, as seen in antiviral research .
- Benzodiazol-2-one derivatives (CAS 6961-12-2) were historically explored for CNS-targeting activity but faced discontinuation due to synthesis complexity .
Biological Activity
2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is a compound that combines the structural features of piperidine and benzimidazole. Its unique molecular structure suggests potential biological activities, particularly as a sodium channel blocker and in anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₆ClN₃ |
| Molecular Weight | 237.73 g/mol |
| CAS Number | 824403-74-9 |
The bicyclic structure consists of a six-membered aromatic benzimidazole and a six-membered aliphatic piperidine, which are linked at specific positions, contributing to its biological activity .
This compound is primarily recognized for its role as a sodium channel blocker.
Target Interactions
- Sodium Channels : The compound is believed to modulate sodium ion flow across cell membranes, impacting neuronal signaling and muscle contraction . This action is crucial in conditions such as ischemic stroke where sodium channel inhibition can reduce neuronal excitability.
Biochemical Pathways
- Cell Signaling : It influences various cellular processes by altering gene expression and metabolic pathways. For instance, its interaction with sodium channels can affect neurotransmission .
- Inflammatory Pathways : Recent studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines like IL-1β and TNF-α in LPS-stimulated macrophages .
In Vitro Studies
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study identified derivatives with potent inhibitory activity on nitric oxide (NO) and TNF-α production in RAW 264.7 macrophages, with one derivative showing an IC50 of 0.86 µM for NO production .
In Vivo Studies
In vivo evaluations indicated that certain derivatives possess more potent anti-inflammatory effects than traditional NSAIDs like ibuprofen, particularly in models of induced ear edema in mice .
Study on Sodium Channel Blockers
A study involving the synthesis of benzimidazole derivatives revealed that compounds similar to this compound effectively inhibited sodium channels, demonstrating potential therapeutic effects in conditions characterized by excessive neuronal excitability .
Anti-inflammatory Activity Assessment
Another significant study highlighted the anti-inflammatory effects of a specific derivative, which was shown to restore phosphorylation levels of IκBα and protein expression of p65 NF-κB in macrophages stimulated with LPS, indicating its potential as a therapeutic agent for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride?
- Methodological Answer : The synthesis typically involves coupling reactions between piperidine derivatives and benzimidazole precursors. For example, a nucleophilic substitution reaction using 4-chlorobenzyl chloride with a benzimidazole intermediate in the presence of potassium carbonate (K₂CO₃) under reflux conditions . Reagents like sodium borohydride (NaBH₄) or hydrogen peroxide (H₂O₂) may be employed for reduction or oxidation steps, respectively . Reaction conditions (e.g., temperature, pH) should be optimized to minimize side products.
Q. How should researchers characterize the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) is recommended. Use a C18 column with a mobile phase of methanol and phosphate buffer (e.g., 30:70 methanol:0.03 M KH₂PO₄) at 1 mL/min flow rate, with UV detection at 207 nm. Calibration curves (1–10 µg/mL) should achieve linearity (R² > 0.999) and recovery rates of 99–101% . Mass spectrometry (ESI-MS) and NMR (¹H/¹³C) further confirm structural integrity .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, isolate the area, absorb with inert material (e.g., sand), and dispose of as hazardous waste. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
- Methodological Answer : Yield optimization requires precise control of stoichiometry, solvent selection, and reaction time. For example, using polar aprotic solvents (e.g., DMF) enhances nucleophilicity in substitution reactions. Monitoring reaction progress via TLC or in situ FTIR can identify intermediates. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate NMR and MS data with computational tools (e.g., ChemDraw prediction) or reference databases like NIST Chemistry WebBook . For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to assign proton-carbon correlations. If ESI-MS shows unexpected adducts, repeat analysis with alternative ionization methods (e.g., MALDI-TOF) .
Q. What strategies mitigate batch-to-batch variability in impurity profiles?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Step 1 : Identify critical process parameters (CPPs) like temperature and reagent purity using design-of-experiments (DoE).
- Step 2 : Use HPLC-UV/MS to track impurities (e.g., unreacted starting materials). Reference standards for common impurities (e.g., 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride) can aid quantification .
- Step 3 : Adjust purification protocols (e.g., gradient elution in preparative HPLC) to isolate target compounds from by-products .
Q. How to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Protocol : Store samples at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1A guidelines). Analyze degradation products monthly via HPLC and LC-MS. Use kinetic modeling (Arrhenius equation) to predict shelf life .
Q. What ecological toxicity assessments are relevant for this compound?
- Methodological Answer : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna immobilization test) and biodegradability (OECD 301D). Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation potential. If log Kow > 4.5, prioritize chronic toxicity studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
